molecular formula C12H12S B2581417 2-(1-Naphthyl)ethanethiol CAS No. 91720-77-3

2-(1-Naphthyl)ethanethiol

Cat. No.: B2581417
CAS No.: 91720-77-3
M. Wt: 188.29
InChI Key: WPVLFNJWOIPANN-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Naphthyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride, which is then treated with hydrogen sulfide to yield this compound . Another method involves the reaction of 1-naphthylacetonitrile with hydrogen sulfide in the presence of a catalyst to produce the desired thiol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine, iodine

    Reducing Agents: Zinc, acid

    Nucleophiles: Thiolate anions

Major Products Formed

    Disulfides: 2,2’-dithiodi(1-naphthyl)ethane

    Sulfides: Various alkylated derivatives

Mechanism of Action

The mechanism of action of 2-(1-Naphthyl)ethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting cellular processes and pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol with a similar functional group but lacking the naphthalene ring.

    1-Naphthalenethiol: Contains a naphthalene ring directly attached to a thiol group, differing in the position of the thiol group.

Uniqueness

2-(1-Naphthyl)ethanethiol is unique due to the presence of both the naphthalene ring and the ethanethiol group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological molecules and makes it a valuable compound in various research applications.

Properties

IUPAC Name

2-naphthalen-1-ylethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12S/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVLFNJWOIPANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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